![molecular formula C19H13FN2O2S B1262350 N-(4-fluorophenyl)-7-methoxy-2-thieno[2,3-b]quinolinecarboxamide](/img/structure/B1262350.png)
N-(4-fluorophenyl)-7-methoxy-2-thieno[2,3-b]quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-7-methoxy-2-thieno[2,3-b]quinolinecarboxamide is an aromatic amide.
Applications De Recherche Scientifique
Synthesis and Derivative Studies
- Synthesis of Derivatives : Monomethoxynaphtho[1',2':4,5]thieno[2,3-c]quinolines, closely related to the queried compound, were synthesized by photocyclization of specific carboxamides. Further chemical modifications produced various derivatives, potentially useful for diverse applications (Pakray & Castle, 1987).
Antitumor and Antiproliferative Activities
- Cytotoxicity Against Cancer Cells : Thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, structurally similar to the queried compound, showed significant antiproliferative activity against a range of cancer cell lines. Molecular modeling suggested important interactions with key amino acids, indicating potential for cancer therapy (Hung et al., 2014).
- Antimitotic Activity : Synthesized 5-hydroxy-7-methoxy-2-phenyl-4-quinolones, structurally related, demonstrated significant antimitotic activity. Key structural requirements for this activity were identified, providing insights for developing novel antitumor agents (Hadjeri et al., 2004).
- In Vivo Antitumor Study : Pyrimido[4',5':4,5]thieno(2,3-b)quinolines, structurally akin, displayed potent in vivo antitumor activity in models, with significant tumor regression and extended survival in mice. These compounds also exhibited antioxidant and anti-inflammatory properties (KiranKumar et al., 2021).
Radioligand and Imaging Studies
- Radioligand Development : Novel quinoline-2-carboxamide derivatives, related in structure, were developed as radioligands for imaging peripheral benzodiazepine receptors in vivo. These compounds showed promising results in PET imaging studies, indicating potential for diagnostic applications (Matarrese et al., 2001).
Chemical Synthesis and Properties
- Synthesis of Benzo[b]thieno[2,3-c]quinolones : Novel derivatives were synthesized via a multistep process, including photochemical synthesis, displaying cytostatic activity against various malignant cell lines. This illustrates the potential utility of such compounds in developing new chemotherapeutic agents (Koruznjak et al., 2003).
Dual Kinase Inhibition
- Inhibition of c-Met/VEGFR2 Receptors : A series of compounds targeting c-Met and VEGFR2 tyrosine kinases was synthesized, displaying potent inhibitory effects and efficacy in tumor models. These findings highlight the potential for developing targeted cancer therapies (Mannion et al., 2009).
Propriétés
Nom du produit |
N-(4-fluorophenyl)-7-methoxy-2-thieno[2,3-b]quinolinecarboxamide |
|---|---|
Formule moléculaire |
C19H13FN2O2S |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
N-(4-fluorophenyl)-7-methoxythieno[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C19H13FN2O2S/c1-24-15-7-2-11-8-12-9-17(25-19(12)22-16(11)10-15)18(23)21-14-5-3-13(20)4-6-14/h2-10H,1H3,(H,21,23) |
Clé InChI |
AAMJLKLREADUIZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=NC3=C(C=C2C=C1)C=C(S3)C(=O)NC4=CC=C(C=C4)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



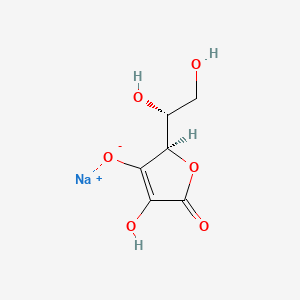
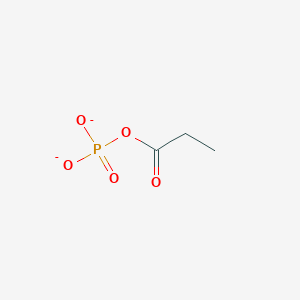
![2-[[2-(1,3-Benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoic acid](/img/structure/B1262270.png)
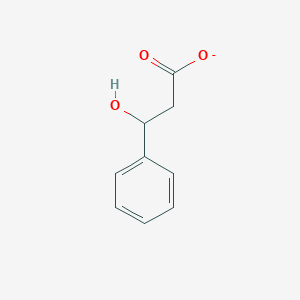
![(12Z,19Z,21Z)-28-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1262274.png)
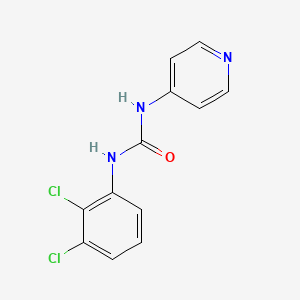
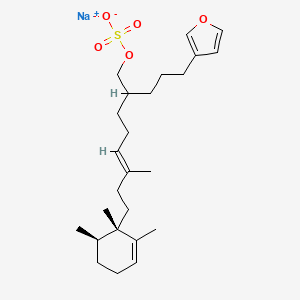
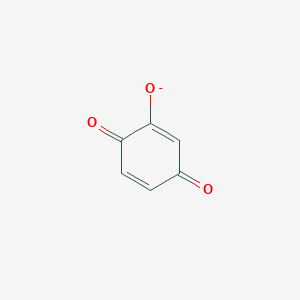
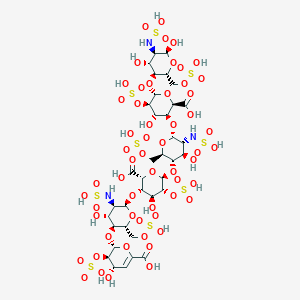
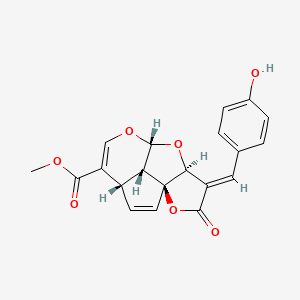
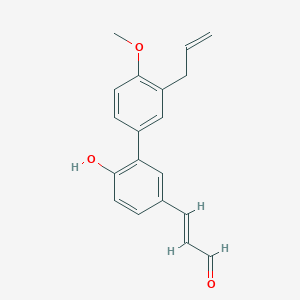
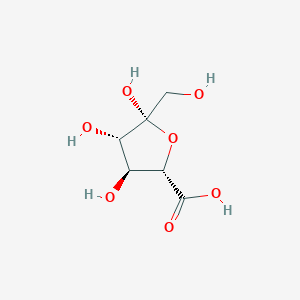
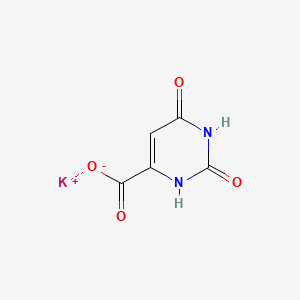
![sodium;4-oxo-4-[[(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoate](/img/structure/B1262291.png)